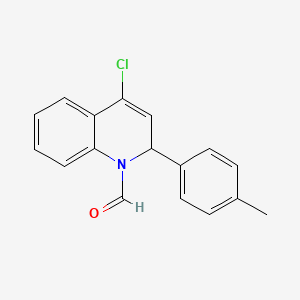

4-Chloro-2-(p-tolyl)quinoline-1(2H)-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(4-methylphenyl)-2H-quinoline-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO/c1-12-6-8-13(9-7-12)17-10-15(18)14-4-2-3-5-16(14)19(17)11-20/h2-11,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDSIYAVWAFKCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C=C(C3=CC=CC=C3N2C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Construction of 4 Chloro 2 P Tolyl Quinoline 1 2h Carbaldehyde

Strategic Approaches to the Quinoline (B57606) Core Formation

The construction of the fundamental quinoline skeleton is the initial and most critical phase in the synthesis of the target molecule. Both classical name reactions and contemporary catalytic methods offer viable pathways.

Classical and Contemporary Annulation Reactions for Quinoline Skeleton Synthesis

A variety of synthetic techniques for quinoline and its derivatives have been established since the late 1800s. iipseries.org These methods, often named after their discoverers, remain fundamental in organic synthesis. The Friedländer synthesis, for instance, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, and is one of the most straightforward methods for producing polysubstituted quinolines. thieme-connect.comresearchgate.neteurekaselect.com Variations of this reaction can be catalyzed by acids, bases, or heat. researchgate.net

Other notable classical methods include the Combes, Doebner-von Miller, and Skraup syntheses. iipseries.orgacs.org The Combes synthesis utilizes the condensation of an aniline (B41778) with a β-diketone. wikipedia.org The Doebner-von Miller reaction, a modification of the Skraup synthesis, reacts anilines with α,β-unsaturated carbonyl compounds to form quinolines. wikipedia.orgsynarchive.comslideshare.net

Contemporary approaches often employ transition-metal catalysts to achieve higher efficiency and broader functional group tolerance. mdpi.com For example, rhodium, ruthenium, and cobalt-catalyzed C-H activation pathways have been developed for quinoline synthesis. mdpi.com Gold-catalyzed annulations have also been reported for the preparation of quinoline scaffolds. iipseries.org

| Reaction Name | Reactants | Catalyst/Conditions | Key Features |

| Friedländer Synthesis | 2-aminoaryl aldehyde/ketone + α-methylene carbonyl | Acid, base, or heat | Simple, straightforward method for polysubstituted quinolines. researchgate.neteurekaselect.com |

| Combes Synthesis | Aniline + β-diketone | Acid-catalyzed ring closure | Often used to prepare 2,4-substituted quinolines. wikipedia.org |

| Doebner-von Miller Reaction | Aniline + α,β-unsaturated carbonyl | Acid-catalyzed | A modification of the Skraup synthesis. wikipedia.orgsynarchive.com |

| Skraup Synthesis | Aniline + Glycerol + Oxidizing agent | Sulfuric acid | A classic method for quinoline synthesis. iipseries.org |

Convergent and Divergent Synthesis Strategies for Substituted Quinoline Precursors

The synthesis of a specific target like 4-Chloro-2-(p-tolyl)quinoline-1(2H)-carbaldehyde can be approached through either convergent or divergent strategies. A convergent synthesis would involve the separate preparation of a substituted aniline and a suitable carbonyl compound, which are then combined in a final step to form the quinoline ring. This approach is often more efficient for complex molecules.

A divergent strategy, on the other hand, starts from a common intermediate that is then modified to produce a variety of quinoline derivatives. organic-chemistry.orgfigshare.com For example, a readily available quinoline core could be functionalized in a stepwise manner to introduce the desired chloro and p-tolyl groups. This approach is particularly useful for creating a library of related compounds for structure-activity relationship studies. A one-pot divergent synthesis has been developed for quinoline derivatives starting from simple isatins. nih.gov

Selective Introduction of the 4-Chloro Moiety

The introduction of a chlorine atom at the 4-position of the quinoline ring is a crucial step in the synthesis. This can be achieved through direct halogenation of a pre-formed quinoline or through a cascade reaction where the chlorination occurs in concert with the ring formation.

Halogenation Protocols for Quinoline Systems

The direct halogenation of quinolines is a common method for introducing a chloro group. The reactivity of the quinoline ring towards electrophilic substitution is dependent on the position. For nucleophilic substitution, 2- and 4-haloquinolines are particularly reactive. iust.ac.ir Reagents such as phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are often used to convert quinolin-4-ones into 4-chloroquinolines. While effective, these reagents can be harsh and may not be compatible with sensitive functional groups. Milder and more selective halogenating agents, such as trihaloisocyanuric acid, have been developed for the regioselective halogenation of quinolines. rsc.orgresearchgate.net

Cascade Cyclization Methods Yielding 4-Chloroquinolines

Cascade reactions, where multiple bond-forming events occur in a single pot, offer an elegant and efficient approach to the synthesis of complex molecules. chemrxiv.org A novel and efficient strategy for the synthesis of 4-chloroquinolines has been developed via the TMSCl-mediated cascade cyclization of ortho-propynol phenyl azides. rsc.org In this reaction, trimethylsilyl (B98337) chloride (TMSCl) acts as both a promoter and a chlorine source. rsc.org Another one-pot tandem cyclization/chlorination strategy has been developed for the synthesis of 2,4-dichloroquinoline (B42001) compounds from α-substituted acetanilides and a triphenylphosphine (B44618) oxide/triphosgene system. globethesis.com

Regioselective Installation of the 2-(p-Tolyl) Substituent

The final key structural element is the p-tolyl group at the 2-position of the quinoline ring. The regioselectivity of this installation is paramount.

The most straightforward approach to ensure the correct regiochemistry is to incorporate the p-tolyl group into one of the starting materials for the quinoline synthesis. For example, in a Friedländer-type synthesis, a 2-aminoaryl ketone could be reacted with a ketone bearing a p-tolyl group. Alternatively, a 2-aminobenzaldehyde (B1207257) could be condensed with p-tolyl methyl ketone. The synthesis of 2-(p-tolyl)quinoline has been reported from (2-aminophenyl)methanol and acetophenone. researchgate.net

Modern cross-coupling reactions provide another powerful tool for the regioselective installation of the p-tolyl group. A pre-formed 2-chloro or 2-bromoquinoline (B184079) could be subjected to a Suzuki or Stille coupling with a p-tolylboronic acid or p-tolylstannane, respectively. These reactions are often catalyzed by palladium complexes and offer high yields and excellent functional group tolerance. The regioselective functionalization of quinolines through C-H activation is also an area of active research. mdpi.com

| Strategy | Description | Key Features |

| Incorporation in Starting Material | The p-tolyl group is part of one of the precursors for the quinoline ring synthesis. | High regioselectivity, often simpler reaction conditions. |

| Cross-Coupling Reactions | A halogenated quinoline is coupled with a p-tolylboronic acid or stannane. | Versatile, high-yielding, good functional group tolerance. |

| C-H Activation | Direct functionalization of a C-H bond at the 2-position of the quinoline ring. | Atom-economical, but can be challenging to achieve high regioselectivity. |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) at the C-2 Position of Halogenated Quinolines

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and conjugated dienes. libretexts.orgharvard.edu This palladium-catalyzed reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with a halide or triflate. libretexts.orgyoutube.com In the context of synthesizing 2-arylquinolines, this methodology is particularly effective for introducing aryl substituents at the C-2 position of a pre-functionalized quinoline core.

The general strategy involves the reaction of a 2-chloro or 2-bromoquinoline derivative with a p-tolylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and minimizing side reactions.

Catalyst Systems for Suzuki-Miyaura Coupling

| Catalyst Precursor | Ligand | Base | Solvent | Typical Yields |

| Pd(PPh₃)₄ | - | K₃PO₄ | THF | Good |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | High |

| [Pd(PPh₃)₄] | - | Na₂CO₃ | Acetone/Water | High |

This table presents common catalyst systems used in Suzuki-Miyaura cross-coupling reactions for the synthesis of aryl-substituted heterocycles.

The catalytic cycle of the Suzuki-Miyaura reaction typically involves three key steps: oxidative addition of the palladium(0) catalyst to the haloquinoline, transmetalation of the aryl group from the organoboron reagent to the palladium complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. The efficiency of this process allows for the synthesis of a wide range of 2-arylquinolines with diverse functional groups.

Direct Arylation Methods for Quinoline Scaffolds

Direct C-H arylation has emerged as a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. nih.gov For the synthesis of 2-arylquinolines, direct arylation methods can be employed to couple a quinoline with an aryl halide.

Rhodium(I)-catalyzed direct arylation has been shown to be effective for the functionalization of pyridines and quinolines. nih.govresearchgate.net This approach utilizes readily available starting materials and offers a streamlined route to bis(hetero)aryl products. While this method often targets the C-2 position of the quinoline ring, regioselectivity can be a challenge, and careful optimization of reaction conditions is necessary. Other transition-metal-free approaches, such as visible light-mediated photocatalysis, have also been developed for the direct C-H arylation of quinolines, offering a greener synthetic route. rsc.org

N-Formylation Strategies for the 1(2H)-Carbaldehyde Functionality

The introduction of a formyl group at the nitrogen atom of the quinoline ring is a critical step in the synthesis of the target compound. Several methods can be employed for this N-formylation.

Direct N-Acylation Procedures for Quinolines

Direct N-acylation involves the reaction of the quinoline nitrogen with a formylating agent. While conceptually straightforward, the reactivity of the quinoline nitrogen can be influenced by the substituents on the ring. For 2-aryl-4-chloroquinolines, the electron-withdrawing nature of the chloro group and the steric bulk of the aryl group may affect the nucleophilicity of the nitrogen. Common formylating agents include formic acid, acetic formic anhydride, or other activated formic acid derivatives.

Vilsmeier-Haack Formylation in Quinoline Synthesis and its Adaptations

The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. The subsequent hydrolysis of the intermediate adduct yields the formylated product. ijsr.net

Examples of Vilsmeier-Haack Reactions in Quinoline Synthesis

| Starting Material | Product | Reference |

| N-arylacetamides | 2-chloro-3-formylquinolines | |

| Acetanilides | 2-chloro-3-formylquinolines | chemijournal.com |

This table highlights the utility of the Vilsmeier-Haack reaction in generating key quinoline intermediates.

Other Formylative Approaches

Other methods for N-formylation include the use of formylating agents like paraformaldehyde. researchgate.net Additionally, catalytic methods, such as the use of bimetallic nanoparticles, have been developed for the N-formylation of secondary amines, which could potentially be adapted for the quinoline system. mdpi.com

Multi-Component Reactions (MCRs) and One-Pot Syntheses of Functionalized Quinolines

Multi-component reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules in a single step from three or more starting materials. nih.govorganic-chemistry.org Several named reactions, such as the Doebner-von Miller reaction and its variations, provide access to the quinoline core. The Doebner reaction, for instance, involves the reaction of an aniline, an α,β-unsaturated carbonyl compound, and pyruvic acid to yield a quinoline-4-carboxylic acid. mdpi.comnih.gov

Optimization of Reaction Conditions, Yields, and Purity Profiles

The reaction between 2-amino-4-chlorobenzophenone and 1-(p-tolyl)ethan-1-one is a plausible route to a precursor for the target molecule. The optimization of this reaction typically involves screening various catalysts, solvents, and temperatures to maximize the yield and purity of the resulting quinoline.

Catalyst Screening: The Friedländer synthesis can be promoted by both acid and base catalysts. organic-chemistry.org Lewis acids and solid-supported acid catalysts are often favored for their efficiency and ease of separation. researchgate.netnih.gov The selection of the catalyst is crucial for driving the reaction towards completion while minimizing side-product formation.

Solvent and Temperature Effects: The choice of solvent and reaction temperature significantly influences reaction rates and yields. High-boiling point solvents are often used to facilitate the dehydration step of the cyclization. However, a shift towards solvent-free conditions or the use of greener solvents is becoming more common. organic-chemistry.orgresearchgate.net Microwave irradiation has also been shown to accelerate the reaction, often leading to higher yields in shorter timeframes. researchgate.net

Below is a representative data table illustrating the optimization of the synthesis of a 4-chloro-2-(p-tolyl)quinoline precursor.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | None | Ethanol | 80 | 24 | 35 | 85 |

| 2 | p-TSA | Toluene | 110 | 12 | 75 | 92 |

| 3 | Iodine | Ethanol | 80 | 8 | 82 | 95 |

| 4 | Nd(NO₃)₃·6H₂O | Solvent-free | 120 | 2 | 90 | 97 |

| 5 | p-TSA/SiO₂ | Solvent-free (MW) | 140 | 0.5 | 95 | 98 |

Subsequent steps, such as the reduction of the quinoline ring to a 1,2-dihydroquinoline (B8789712) and the final N-formylation, would require their own optimization studies. For instance, the formylation of the nitrogen atom in the dihydroquinoline ring would be optimized by screening different formylating agents and reaction conditions to achieve a high yield without compromising the stability of the molecule.

Considerations for Atom Economy and Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to minimize environmental impact. ijpsjournal.com The synthesis of complex molecules like this compound provides multiple opportunities to incorporate these principles, focusing on atom economy, reduction of hazardous substances, and energy efficiency.

Green Chemistry Principles in Practice:

Catalysis: The use of recyclable heterogeneous catalysts, such as silica-supported acids (p-TSA/SiO₂) or polymer-based catalysts, simplifies product purification and reduces waste. nih.gov

Alternative Energy Sources: Microwave-assisted synthesis has been demonstrated to be an energy-efficient method for preparing quinoline derivatives, often leading to shorter reaction times and higher yields. researchgate.net Ultrasound-assisted protocols have also been reported for the synthesis of functionalized quinolines. nih.gov

Safer Solvents and Reaction Conditions: A significant goal of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. researchgate.net Research into quinoline synthesis has explored the use of water, ionic liquids, and solvent-free conditions. researchgate.net Solvent-free reactions, in particular, are highly desirable as they reduce pollution and simplify the work-up procedure. researchgate.netresearchgate.net

Renewable Feedstocks: While not always directly applicable to every synthetic step, the broader principles of green chemistry encourage the use of starting materials derived from renewable resources where possible.

By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient in terms of yield and purity but also environmentally responsible. The paradigm is shifting from traditional, often harsh, synthetic protocols to advanced green methodologies that prioritize sustainability. tandfonline.comnih.gov

Elucidation of Chemical Reactivity and Transformation Pathways of 4 Chloro 2 P Tolyl Quinoline 1 2h Carbaldehyde

Reactivity Governed by the 4-Chloro Substituent

The chlorine atom at the C4 position of the quinoline (B57606) ring is susceptible to a variety of substitution and coupling reactions, making it a versatile handle for molecular modification.

The 4-chloroquinoline (B167314) scaffold is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing effect of the quinoline nitrogen atom activates the C4 position towards nucleophilic attack. This allows for the displacement of the chloride ion by a wide range of nucleophiles, particularly amines. The reaction typically proceeds under thermal or acid-catalyzed conditions. For instance, the reaction of 4-chloroquinolines with various anilines and other amine nucleophiles has been well-documented to proceed, often with regioselectivity for the C4 position. nih.govntnu.no

The general mechanism involves the nucleophilic attack of the amine on the electron-deficient C4 carbon, leading to the formation of a Meisenheimer-like intermediate. Subsequent elimination of the chloride ion restores the aromaticity of the quinoline ring, yielding the corresponding 4-aminoquinoline (B48711) derivative. The reaction conditions can be tailored based on the nucleophilicity of the amine and the specific substitution pattern of the quinoline. researchgate.netresearchgate.netnih.gov

| Nucleophile | Product | Reaction Conditions | Reference |

| Primary Amines (e.g., anilines, alkylamines) | 4-Amino-2-(p-tolyl)quinoline-1(2H)-carbaldehyde derivatives | Varies (e.g., reflux in a suitable solvent, acid catalysis) | nih.govntnu.no |

| Secondary Amines | 4-(Dialkylamino)-2-(p-tolyl)quinoline-1(2H)-carbaldehyde derivatives | Varies | nih.gov |

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the 4-chloroquinoline moiety serves as an excellent substrate for these transformations. msu.edu

Suzuki Coupling: The Suzuki-Miyaura coupling enables the formation of a C-C bond between the 4-position of the quinoline and an organic group from a boronic acid or its ester. This reaction is typically catalyzed by a palladium(0) complex in the presence of a base. organic-chemistry.orgharvard.edu The reaction of 4-chloroquinoline derivatives with various arylboronic acids has been shown to proceed efficiently, yielding 4-arylquinoline compounds. researchgate.netnih.gov The reactivity of the C-Cl bond in these systems allows for selective coupling, even in the presence of other halides in some cases.

Sonogashira Coupling: The Sonogashira coupling facilitates the formation of a C-C bond between the C4 position and a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst in the presence of a base. researchgate.net The reaction is highly versatile and allows for the introduction of various alkynyl moieties at the 4-position of the quinoline ring, leading to the synthesis of 4-alkynylquinoline derivatives. libretexts.orgmdpi.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the 4-chloroquinoline with an alkene to form a new C-C bond with the creation of a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org This reaction typically requires a palladium catalyst and a base. The reaction proceeds via oxidative addition of the chloroquinoline to the palladium(0) catalyst, followed by alkene insertion and β-hydride elimination. mdpi.com

| Coupling Reaction | Coupling Partner | Catalyst System | Product | Reference |

| Suzuki | Arylboronic acid | Pd(0) catalyst, base | 4-Aryl-2-(p-tolyl)quinoline-1(2H)-carbaldehyde | researchgate.netnih.govnih.gov |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | 4-Alkynyl-2-(p-tolyl)quinoline-1(2H)-carbaldehyde | researchgate.netlibretexts.orgmdpi.com |

| Heck | Alkene | Pd catalyst, base | 4-Alkenyl-2-(p-tolyl)quinoline-1(2H)-carbaldehyde | wikipedia.orgorganic-chemistry.orgmdpi.com |

The 4-chloro substituent can be removed through reductive dehalogenation. This can be achieved using various reducing agents, including catalytic hydrogenation. Palladium-catalyzed hydrodehalogenation, for instance, is a common method for the removal of aryl chlorides. msu.edunih.govresearchgate.netrsc.org In the context of 4-chloroquinolines, catalytic transfer hydrogenation using formic acid as a hydrogen source in the presence of a suitable catalyst (e.g., cobalt or iridium complexes) can lead to the reduction of the quinoline ring and may also effect dehalogenation. rsc.orgnih.govresearchgate.netresearchgate.netnih.gov

Furthermore, the quinoline ring itself can be hydrogenated under catalytic conditions. The specific product, whether a 1,2,3,4-tetrahydroquinoline (B108954) or a fully saturated decahydroquinoline, depends on the catalyst and reaction conditions employed. For instance, cobalt-catalyzed transfer hydrogenation of quinolines using formic acid has been shown to selectively produce 1,2,3,4-tetrahydroquinolines. rsc.org

| Reaction | Reagents and Conditions | Product | Reference |

| Reductive Dehalogenation | H2, Pd/C or other reducing agents (e.g., PMHS with Pd catalyst) | 2-(p-tolyl)quinoline-1(2H)-carbaldehyde | msu.edunih.gov |

| Catalytic Transfer Hydrogenation | Formic acid, Co or Ir catalyst | 2-(p-tolyl)-1,2,3,4-tetrahydroquinoline-1-carbaldehyde (and/or dehalogenated product) | rsc.orgnih.govresearchgate.netresearchgate.net |

Transformations Involving the N-Carbaldehyde Moiety

The N-carbaldehyde group, being an amide-like functionality, exhibits its own characteristic reactivity, including hydrolysis, decarbonylation, and reduction.

The N-formyl group can be removed under hydrolytic conditions, typically in the presence of acid or base, to yield the corresponding 1,2-dihydroquinoline (B8789712). This deformylation can also be viewed as a decarbonylation reaction, where the formyl group is lost. For N-formyl-1,2-dihydroquinolines, this reaction can lead to the corresponding 1,2-dihydroquinoline or, with subsequent aromatization, the fully aromatic quinoline. researchgate.net

The N-carbaldehyde functionality can be reduced to an N-methyl group using strong reducing agents like lithium aluminum hydride (LiAlH4). masterorganicchemistry.comresearchgate.net This reaction transforms the N-formyl group into a more stable and less reactive N-methyl group, providing access to N-methyl-1,2,3,4-tetrahydroquinoline derivatives. The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the formyl group. sciencemadness.org

The formation of N-hydroxymethyl derivatives is also a possible transformation. While direct reduction of the N-carbaldehyde to an N-hydroxymethyl group is less common, such derivatives can be synthesized through the reaction of the corresponding amine (after deformylation) with formaldehyde. derpharmachemica.commdpi.com

| Reaction | Reagent | Product | Reference |

| Hydrolysis/Decarbonylation | Acid or Base | 4-Chloro-2-(p-tolyl)-1,2-dihydroquinoline | researchgate.net |

| Reduction to N-methyl | LiAlH4 | 4-Chloro-1-methyl-2-(p-tolyl)-1,2,3,4-tetrahydroquinoline | masterorganicchemistry.comresearchgate.net |

| Formation of N-hydroxymethyl derivative (via deformylation and reaction with formaldehyde) | 1. Acid/Base (deformylation) 2. Formaldehyde | 4-Chloro-1-(hydroxymethyl)-2-(p-tolyl)-1,2,3,4-tetrahydroquinoline | derpharmachemica.commdpi.com |

Reactions with Carbon and Heteroatom Nucleophiles at the Carbonyl Center

The carbaldehyde functional group at the N1-position of 4-Chloro-2-(p-tolyl)quinoline-1(2H)-carbaldehyde serves as a primary site for nucleophilic attack. The electrophilicity of the carbonyl carbon is modulated by the adjacent nitrogen atom within the dihydroquinoline ring system. This center readily undergoes reactions with a variety of both carbon and heteroatom nucleophiles, leading to addition products or condensation, which are pivotal for constructing more complex molecular architectures.

Reactions with Heteroatom Nucleophiles: The carbonyl group reacts with common heteroatom nucleophiles such as amines, hydrazines, and thiols. For instance, condensation with hydrazine (B178648) hydrate (B1144303) can yield the corresponding hydrazone. nih.gov Similarly, reactions with primary amines can form Schiff bases, and thiols can engage in reactions, often as part of a larger cascade sequence. nih.gov The initial step in these transformations is the nucleophilic addition of the heteroatom to the carbonyl carbon, followed by dehydration to form a C=N or related double bond.

Reactions with Carbon Nucleophiles: Carbon-based nucleophiles, particularly active methylene (B1212753) compounds, are crucial for C-C bond formation at the carbonyl center. youtube.com The reactivity of the analogous 2-chloroquinoline-3-carbaldehyde (B1585622) provides significant insight into these transformations. nih.gov For example, in the presence of a base, this aldehyde undergoes Knoevenagel condensation with compounds like malononitrile (B47326) or methyl 2-cyanoacetate. nih.gov This reaction involves the deprotonation of the active methylene compound to generate a carbanion, which then attacks the electrophilic carbonyl carbon. Subsequent elimination of water yields an α,β-unsaturated system, a versatile intermediate for further synthetic elaborations. nih.govyoutube.com Similarly, condensation with substituted acetophenones in the presence of a base affords the corresponding α,β-unsaturated ketones (chalcone analogues), demonstrating the broad applicability of this reaction type. nih.gov

The following table summarizes representative reactions at the carbonyl center, based on the reactivity of analogous quinoline carbaldehydes.

| Nucleophile Type | Specific Reagent | Reaction Type | Product Type |

| Heteroatom (Nitrogen) | Hydrazine Hydrate | Condensation | Hydrazone |

| Heteroatom (Nitrogen) | Formamide | Addition-Condensation-Cyclization | Fused Pyrrolidinone |

| Carbon (Active Methylene) | Malononitrile | Knoevenagel Condensation | α,β-Unsaturated Dinitrile |

| Carbon (Enolate) | Substituted Acetophenones | Claisen-Schmidt Condensation | α,β-Unsaturated Ketone (Chalcone) |

Role as an N-Acyliminium Ion Precursor in C-C Bond Forming Reactions

The structure of this compound allows it to function as a precursor to a reactive N-acyliminium ion intermediate. Upon treatment with a Lewis acid or Brønsted acid, the carbonyl oxygen can be activated, facilitating the departure of a leaving group (e.g., after protonation) and the formation of a resonance-stabilized cation. The positive charge is delocalized between the exocyclic carbon and the ring nitrogen, creating a highly electrophilic species.

This N-acyliminium ion is a potent electrophile for C-C bond-forming reactions. It can be intercepted by a wide range of nucleophiles, including electron-rich aromatic and heteroaromatic compounds, alkenes, and enol silanes. The reaction of an aldehyde with L-proline, for example, is known to proceed through an iminium ion intermediate, which then participates in Knoevenagel condensations. nih.gov In the context of the title compound, the N-formyl group stabilizes the iminium ion, making it an accessible and synthetically useful intermediate for constructing complex molecular frameworks through Friedel-Crafts-type alkylations or other nucleophilic additions at the former carbonyl carbon.

Reactivity of the Quinoline Heterocycle and the p-Tolyl Aromatic System

The molecule possesses three distinct aromatic domains with differing reactivities: the chlorinated benzene (B151609) portion of the quinoline core, the dihydropyridine (B1217469) ring, and the p-tolyl substituent. The electronic properties of each ring and its substituents dictate their susceptibility to various chemical transformations.

Electrophilic Aromatic Substitution (EAS) on the Quinoline Ring and p-Tolyl Group

The p-tolyl group, in contrast, is activated towards EAS by the electron-donating methyl group. The methyl group is an ortho-, para-director. Since the para position is already substituted (as the point of attachment to the quinoline ring), incoming electrophiles would be directed to the ortho positions (C2' and C6' relative to the quinoline attachment point). Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation would be expected to occur preferentially on the p-tolyl ring over the deactivated quinoline system under controlled conditions.

Oxidation and Reduction Chemistry of the Quinoline Heterocycle

The various functional groups within this compound allow for selective oxidation and reduction reactions.

Reduction: The aldehyde group is readily reduced to a primary alcohol using standard reducing agents like sodium borohydride (B1222165) (NaBH₄). nih.gov This transformation is typically chemoselective, leaving the aromatic rings and the chloro-substituent intact. More powerful reducing agents or catalytic hydrogenation could potentially reduce the C=C bond within the dihydroquinoline ring or even the aromatic systems under harsher conditions. Transfer hydrogenation, using reagents like formic acid in the presence of a suitable catalyst, is a known method for the reduction of quinolines to 1,2-dihydroquinolines, suggesting the dihydroquinoline core of the title compound is a stable reduction state. researchgate.net

Oxidation: The aldehyde functional group can be oxidized to a carboxylic acid. Mild oxidizing agents can be employed for this purpose. For instance, the analogous 2-chloroquinoline-3-carbaldehyde has been oxidized to the corresponding methyl ester using iodine in methanol, where the reaction proceeds through the formation of the acid followed by in-situ esterification. nih.gov The dihydroquinoline ring, being relatively electron-rich, is susceptible to oxidation. Strong oxidizing agents could lead to aromatization, converting the 1,2-dihydroquinoline back into a fully aromatic quinolinium species, though this might be accompanied by cleavage of the N-formyl group.

Investigations into Cascade and Domino Reactions Initiated by the Compound

The multifunctional nature of this compound makes it an ideal substrate for initiating cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation. nih.gov20.210.105baranlab.org The reactivity of the closely related 2-chloroquinoline-3-carbaldehydes has been extensively explored in this context, providing a blueprint for the potential of the title compound. researchgate.net

A common strategy involves a three-component domino reaction. For example, the reaction of 2-chloroquinoline-3-carbaldehyde with an active methylene compound (like dimedone or barbituric acid) and a nucleophile can lead to the rapid assembly of complex fused heterocycles. researchgate.net A typical sequence is initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound. The resulting electron-deficient alkene (a Michael acceptor) can then undergo an intramolecular nucleophilic attack, often involving displacement of the chlorine atom at the C4 position, to form a new ring. Such sequences have been used to synthesize novel 4H-pyrano[2,3-b]quinoline derivatives. researchgate.net These reactions are highly efficient and atom-economical, providing complex products from simple starting materials in a single step. rsc.org

Detailed Mechanistic Investigations of Key Transformation Pathways

Mechanistic studies on related chloroquinoline carbaldehydes have elucidated the pathways of their key transformations. The synthesis of 4H-thiopyrano[2,3-b]quinolines, for instance, proceeds through a well-defined domino sequence. nih.gov The proposed mechanism begins with a base-catalyzed Knoevenagel condensation between the aldehyde and an active methylene compound. This is followed by a Michael addition of a thiol nucleophile to the newly formed α,β-unsaturated system. The final step is an intramolecular nucleophilic aromatic substitution (SNAr), where the thiolate attacks the C4 position, displacing the chloride ion and forming the fused thiopyran ring. nih.gov

Similarly, the mechanism for the formation of tetrahydrodibenzo[b,g] nih.govnih.govnaphthyridin-1(2H)-ones from 2-chloro-3-formylquinolines has been detailed. nih.gov The reaction is catalyzed by L-proline, which first forms a reactive iminium ion with the aldehyde. This intermediate undergoes a Knoevenagel condensation, followed by the elimination of proline. The resulting product then reacts with an enaminone via a Michael addition. The sequence culminates in an intramolecular cyclization to furnish the final polycyclic product. nih.gov These established mechanisms highlight the predictable and versatile reactivity of the chloroquinoline carbaldehyde scaffold, which can be directly applied to understand the transformations of this compound.

Strategic Derivatization and Functionalization of 4 Chloro 2 P Tolyl Quinoline 1 2h Carbaldehyde

Directed Synthesis of Novel Quinoline (B57606) Analogs with Modified Substituent Patterns

The synthesis of novel quinoline analogs from 4-Chloro-2-(p-tolyl)quinoline-1(2H)-carbaldehyde can be systematically approached by modifying its existing substituent patterns. The inherent reactivity of the quinoline ring system allows for both the introduction of new substituents and the transformation of existing ones. rsc.org

One primary strategy involves the nucleophilic aromatic substitution (SNAr) of the 4-chloro group. This position is activated towards nucleophilic attack, enabling the introduction of a wide array of substituents. For instance, reaction with various amines, alcohols, and thiols can yield 4-amino, 4-alkoxy, and 4-thioalkoxy quinoline derivatives, respectively. mdpi.com The choice of nucleophile and reaction conditions can be tailored to achieve the desired substitution pattern.

Furthermore, the tolyl group at the 2-position and the quinoline core offer sites for electrophilic aromatic substitution, although the conditions must be carefully controlled to avoid unwanted side reactions with the other functional groups. nih.gov C-H activation has also emerged as a powerful tool for the regioselective functionalization of the quinoline scaffold, allowing for the introduction of aryl or alkyl groups at specific positions. mdpi.comscilit.com

The carbaldehyde group at the 1(2H)-position can be transformed into a variety of other functional groups. For example, oxidation can yield a carboxylic acid, which can then be converted to esters, amides, or other acid derivatives. Reduction of the carbaldehyde would provide the corresponding alcohol, which can be further functionalized.

| Starting Material | Reagent/Condition | Product Type | Reference |

| This compound | R-NH2 (Amine) | 4-Aminoquinoline (B48711) analog | mdpi.com |

| This compound | R-OH (Alcohol)/Base | 4-Alkoxyquinoline analog | mdpi.com |

| This compound | R-SH (Thiol)/Base | 4-Thioalkoxyquinoline analog | mdpi.com |

| This compound | Oxidizing Agent (e.g., KMnO4) | 2-(p-tolyl)quinoline-4-chloro-1-carboxylic acid | |

| This compound | Reducing Agent (e.g., NaBH4) | (4-chloro-2-(p-tolyl)quinolin-1(2H)-yl)methanol | nih.gov |

Selective Introduction of Diverse Functional Groups at Reactive Sites

The selective introduction of functional groups at the reactive sites of this compound is crucial for creating a library of diverse compounds. The primary reactive sites are the C4-chloro, the N1-carbaldehyde, and the quinoline ring itself.

The C4-chloro group is particularly susceptible to nucleophilic substitution. A wide range of nucleophiles can be employed to introduce functionalities such as amines, ethers, thioethers, and azides. mdpi.com The choice of solvent and temperature can influence the outcome of these reactions.

The N1-carbaldehyde group is a versatile handle for various transformations. It can undergo condensation reactions with amines to form imines (Schiff bases), which can be further reduced to secondary amines. mdpi.com Wittig-type reactions can be used to introduce carbon-carbon double bonds. Organometallic reagents can add to the carbonyl group to form secondary alcohols.

The quinoline ring can be functionalized through electrophilic substitution reactions, though the directing effects of the existing substituents must be considered. nih.gov Metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be employed to introduce new carbon-carbon or carbon-heteroatom bonds, often after converting the chloro group to a more suitable leaving group or by direct C-H functionalization. rsc.org

| Reactive Site | Reaction Type | Introduced Functional Group | Reference |

| C4-Chloro | Nucleophilic Aromatic Substitution | Amino, Alkoxy, Thioalkoxy, Azido | mdpi.com |

| N1-Carbaldehyde | Condensation with Amines | Imine (Schiff Base) | mdpi.com |

| N1-Carbaldehyde | Wittig Reaction | Alkene | |

| N1-Carbaldehyde | Grignard/Organolithium Addition | Secondary Alcohol | |

| Quinoline Ring | Electrophilic Aromatic Substitution | Nitro, Halogen, Sulfonyl | nih.gov |

| Quinoline Ring | Metal-Catalyzed Cross-Coupling | Aryl, Alkyl, Alkynyl | rsc.org |

Regioselectivity and Chemoselectivity Control in Multi-Step Derivatization Schemes

In multi-step derivatization of this compound, controlling regioselectivity and chemoselectivity is paramount. researchgate.net The presence of multiple reactive functional groups necessitates careful planning of the synthetic route to ensure that reactions occur at the desired position and in the intended sequence.

Regioselectivity primarily concerns reactions on the quinoline ring. The directing effects of the existing substituents will influence the position of incoming electrophiles. For instance, the electron-donating nature of the tolyl group may direct electrophilic substitution to specific positions on the quinoline core. nih.gov C-H activation methods often provide excellent regiocontrol through the use of directing groups. mdpi.comnih.gov

Chemoselectivity involves differentiating between the reactive sites. For example, when performing a nucleophilic substitution at the C4 position, the conditions must be chosen to avoid reaction with the carbaldehyde group. This can often be achieved by using mild reaction conditions or by protecting the more reactive functional group. For instance, the carbaldehyde can be protected as an acetal (B89532) before carrying out reactions that are incompatible with an aldehyde.

The order of reactions is also critical. It may be advantageous to first perform the nucleophilic substitution on the chloro group before modifying the carbaldehyde, or vice versa, depending on the desired final product and the reactivity of the intermediates. mdpi.com

Exploration of Tandem and Sequential Transformations for Scaffold Diversification

Tandem and sequential transformations offer an efficient means to rapidly increase the molecular complexity and diversity of the this compound scaffold. These strategies involve multiple bond-forming events in a single pot or in a consecutive manner without isolation of intermediates.

A potential tandem reaction could involve an initial nucleophilic substitution at the C4 position, followed by an intramolecular cyclization. For example, if the incoming nucleophile contains a suitably positioned reactive group, it could subsequently react with the carbaldehyde or another part of the molecule to form a new ring system.

Sequential transformations can be designed to build upon the initial derivatization. For example, a Suzuki coupling at the C4 position to introduce an aryl group could be followed by a functionalization of a substituent on this newly introduced ring. Similarly, the product of a Wittig reaction at the carbaldehyde could undergo further transformations, such as cyclopropanation or dihydroxylation of the newly formed double bond.

The development of such multi-step sequences allows for the construction of a wide range of structurally diverse molecules from a common starting material, which is a key principle in diversity-oriented synthesis. researchgate.net

Construction of Complex Polyheterocyclic Systems Utilizing the Quinoline Moiety

The this compound scaffold is an excellent starting point for the construction of complex polyheterocyclic systems. The quinoline ring can be fused with other heterocyclic rings through various annulation strategies. researchgate.net

One common approach is to introduce a bifunctional reagent that can react with two sites on the quinoline derivative. For example, a reagent with two nucleophilic centers could potentially displace the C4-chloro group and react with the carbaldehyde to form a fused ring system.

Another strategy involves a multi-step sequence where functional groups are first introduced and then cyclized. For instance, a nucleophilic substitution at C4 with an amino-thiol could be followed by a condensation with the carbaldehyde and subsequent cyclization to form a thiazolo[4,5-c]quinoline system.

Advanced Spectroscopic and Structural Elucidation for Mechanistic and Synthetic Validation

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis of Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-Chloro-2-(p-tolyl)quinoline-1(2H)-carbaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for an unambiguous assignment of its structure and for analyzing its conformational properties.

Detailed research findings from related quinoline (B57606) structures demonstrate the power of these techniques. researchgate.net 1D NMR spectra, including ¹H and ¹³C NMR, provide initial information on the number and types of protons and carbons present. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline and p-tolyl rings, as well as characteristic signals for the methyl group and the carbaldehyde proton.

2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity. researchgate.net A COSY experiment reveals proton-proton couplings, helping to assign protons on the same aromatic ring. researchgate.netresearchgate.net HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular framework. researchgate.net For instance, an HMBC correlation between the carbaldehyde proton and the nitrogen-bearing carbon of the quinoline ring would confirm the position of the formyl group.

Conformational analysis, particularly regarding the orientation of the p-tolyl group relative to the quinoline ring system, can be inferred from Nuclear Overhauser Effect (NOE) experiments or by analyzing coupling constants and chemical shifts. nih.gov The presence of rotational isomers (rotamers) due to restricted rotation around the C-N bond of the carbaldehyde could also be investigated, as different conformers may exist in solution. nih.govnih.gov

Table 1: Exemplary NMR Data Assignments for Quinoline Derivatives This table is based on typical chemical shift values for related quinoline structures and serves as an illustrative guide for the characterization of this compound.

| Technique | Observation | Inferred Structural Feature |

| ¹H NMR | Singlet ~2.4 ppm | Methyl (CH₃) protons of the p-tolyl group |

| Doublets and triplets 7.0-8.5 ppm | Aromatic protons on quinoline and p-tolyl rings | |

| Singlet ~9.5 ppm | Carbaldehyde (CHO) proton | |

| ¹³C NMR | Signal ~21 ppm | Methyl carbon of the p-tolyl group |

| Signals 120-150 ppm | Aromatic and quinoline ring carbons | |

| Signal ~190 ppm | Carbonyl carbon of the carbaldehyde group | |

| COSY | Correlation between adjacent aromatic protons | Connectivity within the quinoline and p-tolyl rings |

| HSQC | Correlation of proton signals with their directly attached carbon signals | Direct C-H bond assignments |

| HMBC | Correlation between carbaldehyde proton and C2/N1 of the quinoline ring | Confirmation of carbaldehyde group position |

| Correlation between methyl protons and carbons of the tolyl ring | Assignment of the p-tolyl substituent |

Utilization of Mass Spectrometry (MS) in Identifying Reaction Intermediates and Elucidating Transformation Pathways

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions, making it invaluable for determining the molecular weight and elemental composition of a compound. nih.gov For this compound, High-Resolution Mass Spectrometry (HRMS) would provide a precise mass measurement, allowing for the unambiguous determination of its molecular formula. mdpi.commdpi.com

Beyond molecular weight confirmation, MS is instrumental in elucidating reaction pathways by detecting and identifying transient reaction intermediates. rsc.orgnih.gov Techniques like Electrospray Ionization (ESI-MS) can gently ionize molecules directly from a reaction mixture, allowing for the observation of short-lived species that might otherwise be undetectable. nih.gov By monitoring the reaction over time, one can observe the appearance and disappearance of signals corresponding to starting materials, intermediates, and the final product, providing a kinetic profile of the transformation.

Table 2: Hypothetical Mass Spectrometry Data for Reaction Monitoring This table illustrates how MS could be used to track the synthesis of this compound.

| Species | Hypothetical Molecular Formula | Expected Exact Mass [M+H]⁺ | Role in Pathway |

| 2-(p-tolyl)quinoline | C₁₆H₁₃N | 220.1121 | Precursor |

| 4-Chloro-2-(p-tolyl)quinoline | C₁₆H₁₂ClN | 254.0731 | Intermediate |

| This compound | C₁₇H₁₃ClNO | 282.0680 | Final Product |

X-ray Crystallography for Definitive Determination of Absolute Configuration and Solid-State Molecular Architecture of Derivatives

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution. nih.govnih.gov This technique provides precise data on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation and configuration in the solid state. researchgate.netnih.gov For derivatives of this compound, obtaining a high-quality single crystal is the crucial first step. nih.gov

The resulting crystal structure would unambiguously confirm the connectivity of the atoms, verifying the presence and positions of the chloro, p-tolyl, and carbaldehyde substituents on the quinoline framework. researchgate.netnih.gov It would also reveal the planarity of the quinoline ring system and the precise orientation of the substituents relative to the ring. For instance, the torsion angle between the quinoline ring and the p-tolyl ring would be determined, providing insight into steric interactions.

Furthermore, if the molecule were chiral and synthesized as a single enantiomer, X-ray crystallography using anomalous dispersion could determine its absolute configuration without ambiguity. springernature.comresearchgate.netnih.gov The analysis also reveals intermolecular interactions in the crystal lattice, such as pi-stacking or hydrogen bonds, which govern the solid-state molecular architecture. This information is crucial for understanding the material's physical properties.

Table 3: Representative Crystallographic Parameters for Quinoline Derivatives This table presents typical data obtained from an X-ray diffraction experiment, illustrating the detailed structural information that would be determined for this compound.

| Parameter | Typical Information Obtained | Significance |

| Unit Cell Dimensions | a, b, c, α, β, γ | Defines the basic repeating unit of the crystal |

| Space Group | e.g., P2₁/c, P-1 | Describes the symmetry of the crystal lattice |

| Bond Lengths (Å) | C=O: ~1.21 Å; C-Cl: ~1.74 Å | Confirms functional groups and bonding character |

| Bond Angles (°) | C-C-C angles in aromatic rings: ~120° | Reveals molecular geometry and ring strain |

| Torsion Angles (°) | Dihedral angle between quinoline and p-tolyl rings | Defines the 3D conformation of the molecule |

| Intermolecular Contacts | π-π stacking distances, C-H···O interactions | Elucidates the solid-state packing and interactions |

Vibrational Spectroscopy (IR, Raman) for Probing Specific Functional Group Transformations and Reaction Progress

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying functional groups within a molecule. kurouskilab.com These complementary techniques probe the vibrational modes of molecules; IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. nih.govcusat.ac.in

For this compound, the IR and Raman spectra would display a series of characteristic bands that serve as a molecular fingerprint. The most prominent and diagnostically useful band would be the strong C=O stretching vibration of the carbaldehyde group, typically appearing in the region of 1670-1730 cm⁻¹ in the IR spectrum. pressbooks.pub Other key vibrations include C-Cl stretching, aromatic C=C and C-H stretching, and the C-H stretching of the methyl group. nih.govsigmaaldrich.comnih.gov

Vibrational spectroscopy is particularly useful for monitoring the progress of a chemical reaction. For example, during the formylation step to introduce the carbaldehyde group onto the quinoline nitrogen, the appearance of the intense C=O stretching band provides clear evidence of product formation. Conversely, the disappearance of bands associated with the starting material indicates its consumption. This allows for real-time or quasi-real-time analysis of the reaction, helping to optimize conditions such as temperature, reaction time, and catalyst loading.

Table 4: Characteristic Vibrational Frequencies for Quinoline Carbaldehyde Derivatives This table, compiled from data on related compounds, shows key IR and Raman bands useful for identifying functional groups in this compound and monitoring its synthesis. cusat.ac.insigmaaldrich.comnih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Significance |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Confirms presence of aromatic rings |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman | Confirms presence of the methyl group |

| Aldehyde C-H Stretch | 2720 - 2820 | IR | Diagnostic for the aldehyde functional group |

| Carbonyl (C=O) Stretch | 1670 - 1710 | IR (strong), Raman (weak) | Key indicator of the carbaldehyde group; monitors product formation |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman | Fingerprint region for the quinoline and tolyl rings |

| C-Cl Stretch | 600 - 800 | IR, Raman | Confirms presence of the chloro substituent |

Theoretical and Computational Chemistry Investigations of 4 Chloro 2 P Tolyl Quinoline 1 2h Carbaldehyde

Quantum Chemical Calculations for Optimized Molecular Geometries and Electronic Structures

Quantum chemical calculations are fundamental for determining the most stable three-dimensional arrangement of atoms in a molecule and for understanding its electronic properties. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to find the optimized molecular geometry by locating the minimum energy structure on the potential energy surface. sapub.org For quinoline (B57606) derivatives, these calculations provide precise data on bond lengths, bond angles, and dihedral angles. ajchem-a.comnih.gov

Table 1: Predicted Geometrical Parameters for 4-Chloro-2-(p-tolyl)quinoline-1(2H)-carbaldehyde

This table presents hypothetical, yet representative, data based on calculations for structurally similar quinoline compounds.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C=O (carbaldehyde) | ~1.21 Å |

| C-Cl | ~1.74 Å | |

| C-N (ring) | ~1.38 Å | |

| C=C (quinoline ring) | ~1.37 - 1.42 Å | |

| Bond Angles | O=C-H (carbaldehyde) | ~124° |

| Cl-C4-C4a | ~120° | |

| C2-N1-C8a | ~118° | |

| Dihedral Angles | C3-C2-Tolyl-C1' | Defines the twist of the p-tolyl group relative to the quinoline ring. |

Elucidation of Reaction Mechanisms and Transition States using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method used to explore the pathways of chemical reactions, identifying intermediates and transition states. For this compound, DFT can be used to model various reactions, such as nucleophilic substitution at the C4 position (displacing the chloro group) or reactions involving the carbaldehyde functional group. nih.govrsc.org

By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for a reaction can be mapped. This allows for the determination of activation energies (energy barriers), which are critical for predicting reaction rates and understanding mechanism feasibility. For instance, modeling the reaction of the carbaldehyde group with a nucleophile would involve locating the transition state for the addition step, providing insight into the stereochemical and electronic factors governing the reaction. researchgate.net

Prediction of Chemical Reactivity and Selectivity via Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Maps

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.com Conversely, the LUMO is the lowest energy orbital available to accept electrons, determining the molecule's electrophilic or acidic nature. youtube.com

For this compound, the distribution and energy of these orbitals are influenced by its various substituents. The electron-withdrawing chloro and carbaldehyde groups are expected to lower the energy of the LUMO, making the quinoline ring susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. ajchem-a.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net For this compound, negative potential would be expected around the carbonyl oxygen and the nitrogen atom, while positive potential would be located on the hydrogen of the carbaldehyde group and near the carbon atom attached to the chlorine.

Table 2: Predicted Frontier Molecular Orbital Energies

This table presents hypothetical data to illustrate the application of FMO theory.

| Orbital | Energy (eV) | Implication for Reactivity |

| HOMO | -6.5 eV | Indicates the energy of the most available electrons for donation (nucleophilicity). |

| LUMO | -2.1 eV | Indicates the energy of the lowest available orbital for electron acceptance (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | A moderate gap suggests a balance of stability and reactivity. |

Conformational Landscape Analysis and Intermolecular Interaction Studies

In the solid state, the packing of molecules is governed by intermolecular interactions. For related chloroquinoline structures, studies have shown that π-π stacking interactions between the aromatic rings and C-H···π interactions are significant forces in crystal stabilization. nih.gov Hydrogen bonding, although weaker in this specific molecule due to the absence of strong donors, could occur between the carbaldehyde oxygen and C-H groups of neighboring molecules. nih.gov Understanding these interactions is crucial for predicting crystal structure and material properties.

Molecular Modeling for Understanding Structural Relationships and Potential Interaction Profiles

Molecular modeling integrates the results from quantum chemical calculations to build a comprehensive three-dimensional model of this compound. This model is invaluable for visualizing the molecule's structural features, such as the spatial arrangement of the chloro, p-tolyl, and carbaldehyde groups.

This structural understanding allows for the prediction of potential interaction profiles with other molecules, including biological targets like enzymes or receptors. Quinoline derivatives are known to possess a wide range of biological activities. nih.govmdpi.com By analyzing the molecule's shape, electrostatic surface, and the location of potential hydrogen bond donors and acceptors, molecular modeling can generate hypotheses about its structure-activity relationship (SAR). This can guide the design of new analogues with potentially enhanced or more specific activities.

Strategic Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block for the Synthesis of Diverse Nitrogen-Containing Heterocycles

The chemical architecture of 4-Chloro-2-(p-tolyl)quinoline-1(2H)-carbaldehyde, featuring a reactive carbaldehyde group and an electrophilic C4 position, establishes it as a valuable precursor for the construction of a wide array of nitrogen-containing heterocyclic systems. Its utility is demonstrated through various chemical transformations, including condensation, cycloaddition, and multicomponent reactions. nih.govresearchgate.net

The carbaldehyde functional group is a primary site for elaboration. For instance, it can readily undergo condensation reactions with a variety of binucleophiles to form new fused heterocyclic rings. Analogous to the reactions of 2-chloroquinoline-3-carbaldehydes, this compound can react with hydrazine (B178648) derivatives to yield quinoline-hydrazones, which are themselves versatile intermediates. nih.govtandfonline.commdpi.com These can be further cyclized to generate fused pyrazole (B372694) systems. Similarly, reaction with hydroxylamine (B1172632) can produce oximes, and subsequent transformations can lead to other heterocyclic frameworks.

Furthermore, the aldehyde can participate in multicomponent reactions, which are highly efficient processes for building molecular complexity in a single step. For example, a reaction involving the quinoline-carbaldehyde, an active methylene (B1212753) compound, and a nitrogen source can lead to the formation of complex fused pyridines or other related structures. nih.govnih.gov The chloro-substituent at the C4 position also offers a handle for further functionalization, typically through nucleophilic substitution, allowing for the introduction of various moieties or the facilitation of cyclization reactions.

A significant application of analogous quinoline (B57606) aldehydes is in the synthesis of tetrazolo[1,5-a]quinolines via reaction with sodium azide (B81097) or azidotrimethylsilane. nih.gov This transformation involves a nucleophilic substitution of the chlorine atom followed by an intramolecular cyclization involving the nitrogen of the quinoline ring. The resulting tetrazole ring system is a key feature in many pharmacologically active compounds.

Below is a table summarizing the potential synthetic transformations of this compound based on the reactivity of similar quinoline-carbaldehydes.

| Reactant(s) | Reaction Type | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| Hydrazine Hydrate (B1144303) | Condensation / Cyclization | Pyrazolo[3,4-b]quinolines | nih.gov |

| Sodium Azide | Nucleophilic Substitution / Cyclization | Tetrazolo[1,5-a]quinolines | nih.gov |

| Formamide / Formic Acid | Condensation / Cyclization | Pyrrolo[3,4-b]quinolin-3-ones | nih.gov |

| 2-Aminobenzamide | Condensation / Cyclization | Quinolinyl-quinazolines | nih.gov |

| Active Methylene Compounds (e.g., Malononitrile) + Amine Source | Multicomponent Reaction | Fused Pyridine (B92270) Derivatives | nih.gov |

Precursor for the Development of Novel Catalysts and Ligand Systems

The quinoline scaffold is a well-established component in the design of ligands for transition metal catalysis. The nitrogen atom within the quinoline ring serves as an excellent coordination site for a wide range of metals. This compound offers multiple points for development into sophisticated ligand systems.

The most straightforward approach involves the modification of the carbaldehyde group to create multidentate ligands. For example, condensation with chiral amines can produce chiral Schiff base (imine) ligands. These N,N-bidentate ligands can coordinate with metals like nickel, palladium, or platinum to form complexes with potential applications in asymmetric catalysis. Research on related systems has shown that nickel complexes supported by quinoline-based ligands are effective in cross-coupling reactions. nih.gov

Furthermore, the quinoline nitrogen and the carbaldehyde oxygen can potentially form a chelate ring with a metal center, although this is less common without further modification. More elaborately, the aldehyde can be reduced to an alcohol or converted to other functional groups, which can then be linked to phosphine (B1218219) or other donor moieties to create pincer-type or other polydentate ligands. Quinoline-based ligands have been successfully incorporated into platinum and antimony complexes, demonstrating their versatility in coordinating with both transition metals and metalloids. nih.govacs.org These complexes can exhibit unique redox properties and catalytic activities. nih.gov

The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, can be fine-tuned by the substituents on the quinoline ring. The p-tolyl group at the C2 position and the chloro group at the C4 position of the title compound exert specific electronic and steric influences that can be exploited in the design of catalysts with tailored reactivity and selectivity.

Contribution to the Advancement of General Methodologies in Organic Chemistry

The synthesis and derivatization of functionalized quinolines such as this compound are intrinsically linked to the advancement of general methodologies in organic synthesis. The construction of the core quinoline scaffold itself relies on a rich history of named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses, which have been continuously refined for greater efficiency and substrate scope. nih.goviipseries.org

More modern methods, such as transition-metal-catalyzed C-H activation and oxidative annulation strategies, are at the forefront of quinoline synthesis. mdpi.comrsc.org The preparation of specifically substituted quinolines provides a testing ground for the development and optimization of these novel catalytic systems. For example, palladium-catalyzed reactions are crucial for introducing aryl groups, like the p-tolyl substituent in the title compound.

The Vilsmeier-Haack reaction is a classic and powerful method for the formylation of electron-rich aromatic and heterocyclic compounds, and it represents a key methodology for the synthesis of quinoline-3-carbaldehydes from acetanilide (B955) precursors. ijsr.netrsc.org The study of this reaction on various substituted acetanilides expands its applicability and provides insights into its mechanism. chemijournal.com

Moreover, the subsequent reactions of the synthesized quinoline-carbaldehyde contribute to the broader synthetic toolkit. Its use in multicomponent reactions, for example, showcases the power of this strategy for rapidly assembling complex molecular architectures from simple starting materials, a key principle in modern drug discovery and organic synthesis. nih.gov

Exploration of the Quinoline Scaffold in the Design of Novel Functional Materials

The quinoline ring system, with its extended π-conjugated framework, is an attractive scaffold for the design of functional organic materials with interesting photophysical and electronic properties. frontiersin.org Quinoline derivatives have found applications as emitting chromophores in organic light-emitting diodes (OLEDs), as components of nonlinear optical (NLO) materials, and as fluorescent probes for biological imaging. nih.govnih.govmdpi.com

This compound possesses several structural features that make it a promising candidate for materials science applications:

Extended π-System: The fused aromatic rings provide a rigid, planar structure with delocalized π-electrons, which is fundamental for charge transport and luminescence.

Donor-Acceptor Potential: The quinoline nucleus is electron-withdrawing, while the p-tolyl group is a mild electron donor. This inherent electronic asymmetry can be enhanced by modifying the carbaldehyde group, potentially leading to materials with intramolecular charge transfer (ICT) characteristics, which are desirable for NLO applications and solvatochromic dyes. mdpi.com

Tunability: The molecule has multiple sites for modification. The chloro group can be replaced via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach other aryl or functional groups. mdpi.com The carbaldehyde is a versatile handle for introducing a wide range of substituents, allowing for the fine-tuning of electronic and photophysical properties. nih.govmdpi.com

Research has shown that polyarylquinolines can serve as efficient emitters in optoelectronic devices. mdpi.com The combination of quinoline with other aromatic systems, such as carbazole, has been explored to create materials with promising NLO responses. nih.gov The modular nature of the quinoline scaffold allows for the rational design of fluorescent probes where different domains of the molecule can be independently functionalized to optimize properties like cell permeability, target selectivity, and fluorescence wavelength. nih.gov The substitution pattern of the title compound provides a solid foundation for building such advanced functional materials.

Future Perspectives and Emerging Research Directions in 4 Chloro 2 P Tolyl Quinoline 1 2h Carbaldehyde Chemistry

Development of Novel and Highly Efficient Catalytic Transformations

The chloro and carbaldehyde functionalities on the 4-Chloro-2-(p-tolyl)quinoline-1(2H)-carbaldehyde molecule are ripe for exploitation through modern catalytic methods. Future research is anticipated to focus on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to replace the chlorine atom at the C4 position with a variety of aryl and vinyl groups. mdpi.com This would enable the synthesis of a diverse library of 4-arylquinolines, which are known to possess interesting photophysical properties.

Furthermore, the development of novel catalytic transformations targeting the carbaldehyde group could lead to a range of valuable derivatives. For instance, asymmetric catalytic hydrogenation would provide access to chiral alcohols, while catalytic amination could yield important amine derivatives. The exploration of dual catalytic systems that can functionalize both the chloro and carbaldehyde groups in a single step would represent a significant advance in synthetic efficiency.

Table 1: Potential Catalytic Transformations for this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 4-Aryl-2-(p-tolyl)quinoline-1(2H)-carbaldehyde |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 4-Amino-2-(p-tolyl)quinoline-1(2H)-carbaldehyde |

| Asymmetric Hydrogenation | H₂, chiral catalyst | (4-Chloro-2-(p-tolyl)quinolin-1(2H)-yl)methanol |

| Reductive Amination | Amine, reducing agent, catalyst | 4-Chloro-2-(p-tolyl)quinolin-1(2H)-yl)methanamine |

Exploration of Asymmetric Synthesis Methodologies

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. Future research will likely focus on the development of asymmetric synthetic routes to chiral derivatives of this compound. This could involve the use of chiral catalysts for the asymmetric reduction of the carbaldehyde group to an alcohol, or the development of enantioselective methods for the construction of the quinoline (B57606) ring itself.

Moreover, the exploration of organocatalysis for the asymmetric functionalization of the carbaldehyde group could provide a metal-free and environmentally benign approach to chiral quinoline derivatives. The resulting enantiopure compounds could serve as valuable building blocks for the synthesis of complex natural products and pharmaceuticals.

Investigation of Unprecedented Reactivity Patterns and Rearrangements

The unique electronic properties of the this compound scaffold may give rise to novel and unexpected reactivity patterns. For example, intramolecular reactions between the carbaldehyde group and the quinoline nitrogen could lead to the formation of interesting bicyclic or tricyclic ring systems. The investigation of such unprecedented reactivity could open up new avenues for the synthesis of complex heterocyclic scaffolds.

Additionally, the study of rearrangements of the quinoline core under various reaction conditions could lead to the discovery of novel molecular architectures. For instance, acid-catalyzed rearrangements could potentially lead to the formation of isomeric quinoline derivatives with different substitution patterns. A deeper understanding of these reactivity patterns and rearrangements will be crucial for the strategic design of new synthetic methodologies.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch synthesis in terms of efficiency, safety, and scalability. The integration of the synthesis of this compound and its derivatives into these platforms would enable the rapid generation of large libraries of compounds for high-throughput screening.

For example, a flow reactor could be designed for the continuous synthesis of the quinoline core, followed by in-line functionalization of the chloro and carbaldehyde groups. This would allow for the automated and efficient production of a wide range of quinoline derivatives with diverse functionalities. Such an approach would be particularly valuable for the discovery of new drug candidates and functional materials.

Design and Synthesis of Advanced Scaffolds for Interdisciplinary Applications

The versatile structure of this compound makes it an ideal starting point for the design and synthesis of advanced scaffolds for a variety of interdisciplinary applications. For instance, by modifying the carbaldehyde group into a chelating moiety, it may be possible to develop novel metal sensors or catalysts.

Furthermore, the quinoline core is a well-known pharmacophore, and derivatives of this compound could exhibit a range of biological activities. nih.govnih.govnih.gov Future research could focus on the synthesis of derivatives with potential applications as anticancer, antimalarial, or antimicrobial agents. The development of such advanced scaffolds will require a collaborative effort between synthetic chemists, biologists, and materials scientists.

Table 2: Potential Interdisciplinary Applications of this compound Derivatives

| Application Area | Potential Derivative | Rationale |

| Medicinal Chemistry | Quinoline-based hydrazones | Hydrazone derivatives of quinolines have shown cytotoxic properties. mdpi.com |

| Materials Science | 4-Arylquinoline derivatives | Aryl-substituted quinolines can exhibit interesting photophysical properties. mdpi.com |

| Catalysis | Quinoline-based ligands | The quinoline nitrogen can coordinate to metal centers to form catalysts. |

| Chemical Sensing | Functionalized quinoline-carbaldehydes | The carbaldehyde group can be modified to create a binding site for specific analytes. |

Q & A

Q. What are the critical safety protocols for handling 4-Chloro-2-(p-tolyl)quinoline-1(2H)-carbaldehyde in laboratory settings?

- Methodological Answer : Handling requires adherence to GHS hazard classifications (H302, H315, H319, H335) for oral toxicity, skin/eye irritation, and respiratory effects. Use P95/P1 respirators for low exposure and OV/AG/P99 or ABEK-P2 for higher protection. Wear nitrile gloves and chemical-resistant lab coats. Ensure fume hoods for ventilation and avoid dust generation. Store at 2–8°C in sealed containers .

Q. What spectroscopic techniques are recommended for structural confirmation of this compound?

- Methodological Answer : Combine -NMR for proton environment analysis (e.g., aldehyde proton at ~9.5–10 ppm) and HR-MS for molecular ion verification. IR spectroscopy confirms the aldehyde carbonyl stretch (~1700 cm). For crystallographic validation, use SHELX-97 for structure refinement and ORTEP-III for visualization .

Q. How can researchers design a basic synthetic route for this compound?

- Methodological Answer : A modified Vilsmeier-Haack reaction is effective: react 4-chloro-2-(p-tolyl)quinoline with POCl/DMF at 0–5°C, followed by hydrolysis. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3). Yield optimization requires controlled temperature and anhydrous conditions .

Advanced Research Questions

Q. How can the aldehyde group be functionalized to generate bioactive derivatives?

- Methodological Answer : The aldehyde undergoes nucleophilic addition with amines (e.g., piperazine) or hydrazines to form Schiff bases or hydrazones, respectively. For heterocyclic derivatives, use Knoevenagel condensation with malononitrile. Purify via column chromatography (CHCl:MeOH gradient). Assess bioactivity in Alzheimer’s models (e.g., acetylcholinesterase inhibition) .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

Q. How can computational methods predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer : Perform DFT calculations (Gaussian 09) at the M06-2X/6-311++G(d,p) level to map electrostatic potential surfaces, identifying electrophilic sites (e.g., aldehyde carbon). Calculate Fukui indices () to predict nucleophilic attack susceptibility. Validate with kinetic studies (UV-Vis monitoring) .

Q. What experimental approaches assess the compound’s stability under varying pH and temperature?